2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
The compound “2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains tolyl groups, which are functional groups related to toluene . They have the general formula CH3C6H4−R, where R is a substituent . The compound also contains a 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine core .
Synthesis Analysis
The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . The tolyl groups can be introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The tolyl groups are aryl groups which are commonly found in the structure of diverse chemical compounds . The 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine core is a heterocyclic structure containing nitrogen atoms .Chemical Reactions Analysis
The tolyl groups in the compound can participate in various chemical reactions. For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine core can also undergo various reactions due to the presence of reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. Tolyl groups are considered nonpolar and hydrophobic .Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : New heterocycles incorporating similar moieties have been synthesized and evaluated for their antimicrobial properties. The development of these compounds focuses on creating new therapeutic agents against microbial infections. For instance, compounds synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have shown promising antimicrobial activity (Bondock et al., 2008).
Antitumor and Cytotoxic Applications
- Antitumor Activity : The structural framework of pyrazolo[3,4-d]pyrimidine analogues has been linked to antitumor activities. Specific analogues have been synthesized and tested for their potential to inhibit cell growth in various cancer models, highlighting the relevance of this chemical structure in developing anticancer agents (Taylor & Patel, 1992).
- Cytotoxic Activity : Compounds derived from similar structures have been evaluated for their cytotoxic activities against cancer cell lines. These studies contribute to the understanding of the compound's potential efficacy in cancer treatment through the synthesis and assessment of novel derivatives (Kökbudak et al., 2020).
Chemical Synthesis and Characterization
- Novel Compound Synthesis : Research has focused on synthesizing novel derivatives incorporating the pyrazolo[3,4-d]pyrimidinone framework, demonstrating the versatility and potential of these compounds in generating diverse chemical entities with possible biological activities. Such studies often involve detailed characterization and potential application exploration (Soleiman et al., 2005).
Insecticidal and Antioxidant Applications
- Insecticidal Properties : Some research efforts have been dedicated to exploring the insecticidal potential of compounds structurally related to the mentioned molecule, indicating its possible use in agricultural pest management (Fadda et al., 2017).
- Antioxidant Activity : The antioxidant capabilities of compounds with similar structural features have been investigated, suggesting potential applications in preventing oxidative stress-related diseases. This highlights the compound's relevance in medicinal chemistry and pharmaceutical research (Chkirate et al., 2019).
Future Directions
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13-7-9-15(10-8-13)26-19-16(11-22-26)20(28)25-21(24-19)29-12-18(27)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNFBTCGGBIHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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